N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide
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Overview
Description
“N-[2-[4-(Cyanomethyl)phenoxy]ethyl]prop-2-enamide” is a complex organic compound. It contains a cyanomethyl group (-CH2CN), a phenoxy group (a benzene ring connected to an oxygen atom), and an amide group (a carbonyl group (C=O) linked to a nitrogen atom). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through nucleophilic substitution reactions, condensation reactions, or amidation reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests aromaticity, and the amide group could participate in resonance, which would have a significant effect on the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. The cyanomethyl group could undergo nucleophilic substitution, and the amide group could participate in hydrolysis or reduction reactions. The phenoxy group could also influence the compound’s reactivity, particularly if it participates in reactions at the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could influence the compound’s solubility in water and other polar solvents. The compound’s melting and boiling points, density, and other physical properties would also depend on its molecular structure .Mechanism of Action
The mechanism of action would depend on the intended use of the compound. For example, if this compound is intended to be used as a drug, it would interact with biological molecules in the body to exert its effects. The specific interactions would depend on the compound’s structure and the target molecules in the body .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[4-(cyanomethyl)phenoxy]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-13(16)15-9-10-17-12-5-3-11(4-6-12)7-8-14/h2-6H,1,7,9-10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDQZPZSJKTXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCOC1=CC=C(C=C1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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